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Compound of Interest

(2S)-1-(1,3-dioxaindan-4-
Compound Name:

yl)propan-2-amine
CAS No.: 1336622-75-3

Cat. No.: B2885006

Get Quote

Executive Summary & Chemical Identity

(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine represents a specific stereochemical and
regioisomeric configuration of the methylenedioxyamphetamine family. Unlike its 3,4-
substituted analogue (Standard MDA), which exhibits potent entactogenic and psychedelic
properties, the 2,3-isomer (Ortho-MDA) functions primarily as a central nervous system
stimulant with a distinct pharmacological profile.

Nomenclature & Classification

o |[UPAC Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
¢ Common Names: (S)-2,3-MDA, Ortho-MDA, 2,3-Methylenedioxyamphetamine.
¢ Chemical Class: Phenethylamine, Amphetamine, Benzodioxole.

e Molecular Formula: C10H13NO2
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e Molar Mass: 179.22 g/mol

Structural Isomerism

The defining feature of this molecule is the attachment of the methylenedioxy bridge at the 2,3-
positions of the phenyl ring (relative to the alkylamine chain), corresponding to the 4-position of
the benzodioxole ring system.

Feature 3,4-MDA (Standard) 2,3-MDA (Ortho)

Bridge Position 3,4- (meta/para) 2,3- (ortho/meta)
Benzodioxole Locant 5-substituted 4-substituted

Primary Effect Entactogen / Psychedelic Stimulant / Sympathomimetic
SERT Affinity High Low

Chemical Synthesis

The synthesis of the (S)-enantiomer requires stereoselective control or optical resolution. The
following protocol outlines the construction of the 2,3-methylenedioxy core followed by the
installation of the chiral amine.

Retrosynthetic Analysis

The core challenge is accessing the 2,3-dihydroxybenzaldehyde precursor to form the 4-
substituted benzodioxole ring. The amine is then installed via a nitropropene intermediate,
followed by asymmetric reduction or resolution.

Synthesis Workflow (DOT Diagram)
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2,3-Dihydroxybenzaldehyde

Methylenation
(CH2Br2, Cs2C0O3, DMF)

Cyclization

2,3-Methylenedioxybenzaldehyde
(1,3-Benzodioxole-4-carbaldehyde)

'

Henry Condensation
(Nitroethane, NH40OACc)

Dehydration

1-(1,3-Benzodioxol-4-yl)-2-nitropropene

'

Reduction
(LIAIH4, THF)

Hydride Transfer

(£)-2,3-MDA (Racemate)

Optical Resolution
(L-Tartaric Acid)

Crystallization

(S)-2,3-MDA Tartrate
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Caption: Synthetic pathway from 2,3-dihydroxybenzaldehyde to (S)-2,3-MDA via nitropropene
intermediate.

Detailed Protocol

e Methylenation:
o Reagents: 2,3-dihydroxybenzaldehyde, Dibromomethane (

), Cesium Carbonate (
).

o Conditions: Reflux in DMF or DMSO under inert atmosphere (

).

o Mechanism: Williamson ether synthesis forming the 1,3-dioxolane ring.
o Product: 1,3-benzodioxole-4-carbaldehyde.
e Henry Condensation (Nitroalkene Formation):
o Reagents: 1,3-benzodioxole-4-carbaldehyde, Nitroethane, Ammonium Acetate (catalyst).
o Conditions: Reflux in glacial acetic acid or toluene.
o Product: 1-(1,3-benzodioxol-4-yl)-2-nitropropene (Yellow crystalline solid).
e Reduction to Amine:
o Reagents: Lithium Aluminum Hydride (

) in dry THF.

o Procedure: Add nitropropene solution dropwise to

suspension. Reflux for 4-6 hours. Quench carefully with IPA/Water/NaOH.

o Product: (£)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
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e Stereochemical Resolution:

o To isolate the (S)-isomer, the racemic free base is reacted with (+)-L-Tartaric acid in
methanol.

o Recrystallize fractionally to isolate the diastereomeric salt corresponding to the (S)-amine.

Pharmacology & Mechanism of Action

The pharmacological profile of (S)-2,3-MDA differs significantly from its 3,4-isomer. While 3,4-
MDA is a potent serotonin releaser (entactogen), 2,3-MDA acts primarily as a norepinephrine
and dopamine reuptake inhibitor/releaser with reduced serotonergic efficacy.

Structure-Activity Relationship (SAR)

The "ortho" placement of the methylenedioxy bridge creates steric bulk near the amine side
chain.

» Steric Hindrance: The oxygen at position 3 (adjacent to the alkyl chain) interferes with
binding to the Serotonin Transporter (SERT), which requires a specific planar alignment.

o NET Selectivity: The molecule retains affinity for the Norepinephrine Transporter (NET),
preserving sympathomimetic (stimulant) activity.

Receptor Signaling Pathway (DOT Diagram)
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Caption: Pharmacodynamic profile showing high NET/DAT affinity vs. low SERT affinity

compared to 3,4-MDA.

Comparative Efficacy Table

. (S)-2,3-MDA (S)-3,4-MDA . L.
Target Protein o o Clinical Implication
Activity Activity
Increased heart rate,
NET High (Releaser) High (Releaser) alertness, blood
pressure.
Psychomotor
DAT Moderate Moderate stimulation, mild
euphoria.
2,3-MDA lacks the
SERT Low / Negligible Very High "magic" (empathy) of
MDA.
) ) 2,3-MDA is non-
5-HT2A Unknown (Likely Low)  Moderate (Agonist)

hallucinogenic.

Forensic Differentiation

Distinguishing 2,3-MDA from the controlled substance 3,4-MDA is critical in forensic toxicology.

e Gas Chromatography (GC):

o 2,3-MDA typically elutes earlier than 3,4-MDA on non-polar columns (e.g., DB-5, HP-5)

due to lower boiling point and steric shielding of the polar amine by the ortho-oxygen.

e Mass Spectrometry (MS):

o Both isomers produce the base peak at m/z 44 (amine fragment).

o Differentiation requires analysis of minor ion ratios or derivatization (e.g., with HFBA) to

separate retention times distinctively.

e Infrared Spectroscopy (IR):
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o The "ortho" substitution pattern (1,2,3-trisubstituted benzene) shows distinct C-H bending
bands in the 700-800 cm~1 region, different from the 1,2,4-trisubstituted pattern of 3,4-
MDA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Technical Guide: (2S)-1-(1,3-
dioxaindan-4-yl)propan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2885006/docs#comprehensive-technical-guide-2s-1-
1-3-dioxaindan-4-yl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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